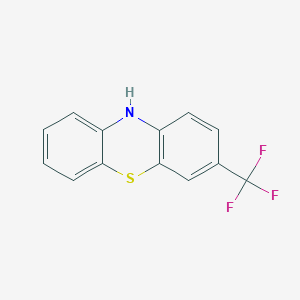

3-(trifluoromethyl)-10H-phenothiazine

Description

Significance of the 10H-Phenothiazine Scaffold in Chemical Biology

The 10H-phenothiazine core structure is a tricyclic heterocyclic system that is a cornerstone in medicinal chemistry. wikipedia.org This scaffold is not only foundational to a major class of antipsychotic drugs but also exhibits a remarkably broad spectrum of biological activities. nih.govresearchgate.net Phenothiazine (B1677639) derivatives have been developed and investigated for numerous therapeutic applications, demonstrating effects that include anti-inflammatory, antimicrobial, anticancer, and antihistaminic properties. researchgate.netontosight.ai

The versatility of the phenothiazine scaffold allows for molecular modifications at several positions, particularly at the C-2 and N-10 atoms, which can significantly alter its biological and physicochemical properties. psychopharmacologyinstitute.com This adaptability has made it a prototypical "lead structure" in drug discovery, enabling the development of a vast library of derivatives with tailored activities. wikipedia.org The ability of this scaffold to interact with a variety of biological targets, from central nervous system receptors to microbial enzymes, underscores its enduring importance in the search for new therapeutic agents. wikipedia.orgnih.gov

Historical Context of Fluorinated Phenothiazine Research

The history of fluorinated phenothiazines is rooted in the broader narrative of antipsychotic drug development. Following the serendipitous discovery of chlorpromazine's antipsychotic effects in the early 1950s, a new era in psychiatry began, often termed the "psychopharmacological era". nih.gov This pivotal moment spurred intensive research into phenothiazine derivatives to identify compounds with improved efficacy and different side-effect profiles. wikipedia.orgnih.gov

In this wave of medicinal chemistry research, the strategic incorporation of fluorine atoms into drug candidates became a key strategy. The trifluoromethyl (-CF3) group, in particular, was recognized for its unique properties. Its high electronegativity, metabolic stability, and ability to increase a molecule's lipophilicity can profoundly influence a drug's absorption, distribution, and interaction with its biological target. mdpi.com Researchers found that adding an electron-withdrawing group, such as a trifluoromethyl group, to the C-2 position of the phenothiazine ring could significantly enhance neuroleptic potency. This led to the development of potent antipsychotics like fluphenazine (B1673473), a derivative of 2-(trifluoromethyl)-10H-phenothiazine. nih.govnih.gov This historical success cemented the value of fluorination as a critical tool in modifying the phenothiazine scaffold for therapeutic purposes.

Scope and Objectives of Academic Investigations on 3-(Trifluoromethyl)-10H-phenothiazine

Academic research on this compound and its isomers, like the 2-trifluoromethyl variant, is multifaceted. The primary objectives revolve around the synthesis of novel derivatives and the evaluation of their potential as therapeutic agents across various domains.

A significant portion of research is dedicated to synthetic chemistry, focusing on creating new molecules by modifying the parent structure. These modifications often involve adding different functional groups or side chains to the nitrogen atom at the N-10 position. acs.org The overarching goal is to explore how these structural changes impact the compound's biological activity and to develop new drug candidates. acs.org

Another key area of investigation involves computational studies, such as Density Functional Theory (DFT) computations. These theoretical analyses help predict the physicochemical properties and potential biological activities of new derivatives. nih.govnih.govmdpi.com Researchers use these methods to understand parameters like bond dissociation enthalpy and ionization potential, which can indicate a compound's potential as an antioxidant, for example. nih.govmdpi.com

Finally, a major objective is the biological screening of these synthesized compounds. Academic investigations assess the efficacy of new trifluoromethyl-phenothiazine derivatives against a wide range of biological targets. This includes exploring their potential as anticancer agents by testing their cytotoxicity against various cancer cell lines, as well as evaluating their antimicrobial, anti-inflammatory, and cholinesterase modulatory activities. ontosight.ainih.govacs.org The ultimate aim is to identify novel compounds with significant therapeutic potential for further development. ontosight.aiacs.org

Research Data & Findings

The following tables summarize key data points and research findings related to this compound and its derivatives.

Table 1: Physicochemical Properties of this compound

This table presents the known physicochemical properties of the title compound.

| Property | Value |

| CAS Number | 397-50-2 |

| Molecular Formula | C13H8F3NS |

| Molecular Weight | 267.274 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

Data sourced from references chemsynthesis.comchemsynthesis.com.

Table 2: Investigated Biological Activities of Trifluoromethyl-Phenothiazine Derivatives

This table highlights the scope of research into derivatives of trifluoromethyl-phenothiazine, showcasing the diverse biological activities being explored.

| Derivative Class | Investigated Activity | Research Focus |

| 2-(Trifluoromethyl)phenothiazine (B42385) derivatives with hydroxyl groups in the side chain | Antioxidant, Pro-oxidant | Theoretical determination of the ability to scavenge free radicals and in-vitro studies on cancer cells. nih.govmdpi.com |

| 2-(Trifluoromethyl)phenothiazine- chemsynthesis.comchemsrc.comtriazole Hybrids | Antitubercular | Design and synthesis of novel compounds targeting M. tuberculosis. |

| 10-substituted 2-(Trifluoromethyl)phenothiazine derivatives | Antipsychotic, Antiviral | Synthesis and evaluation as dopamine (B1211576) antagonists and potential antiviral agents. |

| General Phenothiazine Derivatives | Anticancer, Antimicrobial, Anti-inflammatory | Screening for broad therapeutic potential and modification to enhance biological effects. ontosight.ai |

| Phenothiazine-ketone hybrids | Antitumor | Investigation as tubulin polymerization inhibitors. nih.gov |

Structure

3D Structure

Properties

CAS No. |

397-50-2 |

|---|---|

Molecular Formula |

C13H8F3NS |

Molecular Weight |

267.27 g/mol |

IUPAC Name |

3-(trifluoromethyl)-10H-phenothiazine |

InChI |

InChI=1S/C13H8F3NS/c14-13(15,16)8-5-6-10-12(7-8)18-11-4-2-1-3-9(11)17-10/h1-7,17H |

InChI Key |

PRMGVNCDUJBHQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 3 Trifluoromethyl 10h Phenothiazine Analogues

Established Synthetic Routes to the 3-(Trifluoromethyl)-10H-phenothiazine Core

The construction of the phenothiazine (B1677639) tricycle can be achieved through several reliable synthetic methodologies. These include intramolecular rearrangement reactions, direct condensation, and modern cross-coupling strategies.

Smiles Rearrangement Approaches

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction used for the synthesis of various heterocyclic compounds, including phenothiazines. manchester.ac.uk This method typically involves the rearrangement of a suitably substituted diphenyl sulfide. For instance, the synthesis of substituted 10H-phenothiazines can be achieved through the Smiles rearrangement of 2-formamido-2′-nitrodiphenylsulfides. researchgate.netresearchgate.net This process has been successfully applied to produce fluorinated 10H-phenothiazines. researchgate.net A general representation of this approach is the cyclization of a 2-acylamido-4-substituted-2'-nitrodiphenylsulfide in the presence of a basic condensing agent. google.com This methodology has been specifically utilized to prepare 2-(trifluoromethyl)phenothiazine (B42385). google.com The synthesis of 3-trifluoromethyl-7-alkoxy-9-nitrophenothiazines has also been reported via a Smiles rearrangement pathway. researchgate.net

Table 1: Examples of Phenothiazine Synthesis via Smiles Rearrangement

| Starting Material | Product | Reference |

|---|---|---|

| 2-Acylamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide | 2-(Trifluoromethyl)phenothiazine | google.com |

| Substituted 2-formamido-2´-nitrodiphenylsulfide | Fluorinated 10H-phenothiazines | researchgate.net |

Diphenylamine (B1679370) Condensation with Sulfur

A traditional and direct method for synthesizing the phenothiazine core is the reaction of a substituted diphenylamine with elemental sulfur. slideshare.netdtic.mil This reaction is typically carried out at high temperatures, often in the presence of a catalyst like iodine. slideshare.netdtic.mil The process involves the fusion of the diphenylamine with sulfur, leading to the formation of the tricyclic phenothiazine structure. slideshare.net While effective for the parent phenothiazine, this method can lead to mixtures of isomers when applied to substituted diphenylamines, which can be challenging to separate. google.com For the synthesis of this compound, this would involve the thionation of 3-(trifluoromethyl)diphenylamine.

Table 2: General Conditions for Diphenylamine Condensation with Sulfur

| Reactants | Catalyst | Conditions | Product |

|---|---|---|---|

| Diphenylamine, Sulfur | Iodine | Fusion/High Temperature | Phenothiazine |

Buchwald-Hartwig Coupling Strategies for Phenothiazine Systems

Modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a versatile tool for the synthesis of C-N bonds and are applicable to the construction of phenothiazine systems. wikipedia.org This methodology can be used to form the diphenylamine precursor, which can then be cyclized, or in some cases, to form the phenothiazine ring in a tandem or intramolecular fashion. For example, diverse phenothiazines can be synthesized through a sequence involving the thioamination of aryne intermediates followed by an intramolecular Buchwald-Hartwig amination. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands, such as RuPhos. The development of bidentate phosphine ligands like BINAP and DPPF has expanded the scope of this reaction to include a wider range of substrates. wikipedia.org While direct synthesis of the this compound core using this method is not extensively detailed in the provided results, the synthesis of various N-arylphenothiazines demonstrates the utility of this approach for creating complex phenothiazine derivatives. researchgate.netacs.org

Table 3: Key Components of Buchwald-Hartwig Amination for Phenothiazine Synthesis

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, RuPhos Pd G1 | Source of catalytic Palladium(0) |

| Ligand | RuPhos, BINAP, DPPF, 1,4-bis(2-hydroxy-3,5-ditert-butylbenzyl)piperazine | Stabilize the catalyst and facilitate the reaction steps |

| Base | Potassium carbonate, Sodium tert-butoxide | Deprotonate the amine and facilitate catalyst regeneration |

Functionalization and Derivatization at Key Positions

Once the this compound core is synthesized, it can be further modified at several positions to tune its properties. The most common sites for derivatization are the C-2 and C-3 positions on the aromatic rings and the N-10 position of the central thiazine (B8601807) ring.

N-10 Position Alkylation and Acylation

The nitrogen atom at the 10-position of the phenothiazine ring is a key site for functionalization. The hydrogen atom at this position can be readily substituted through alkylation or acylation reactions.

N-Alkylation: A variety of alkyl chains can be introduced at the N-10 position. For example, the reaction of phenothiazine with acrylonitrile (B1666552) leads to the formation of β-(10-phenothiazyl)propionitrile. dtic.mil A clinically relevant example of an N-alkylated trifluoromethylphenothiazine derivative is fluphenazine (B1673473), which features a hydroxyethylpiperazine side chain attached to the N-10 position. The synthesis of such derivatives often involves the reaction of the parent phenothiazine with an appropriate alkyl halide. For instance, 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is a known N-alkylated derivative.

N-Acylation: Acyl groups can also be introduced at the N-10 position. For example, 10-acetyl-2-(trifluoromethyl)phenothiazine can be synthesized from 2-acetamido-4-(trifluoromethyl)-2'-nitro-diphenylsulfide through a process that involves both cyclization and the formation of the N-acetyl group. google.com The acetyl group can later be removed by heating in alcoholic potassium hydroxide (B78521) to yield the parent 2-(trifluoromethyl)phenothiazine. google.com

Table 4: Examples of N-10 Functionalization of Trifluoromethyl-Phenothiazines

| Reagent | Product Type | Specific Example |

|---|---|---|

| 1-Bromo-3-chloropropane | N-Alkylation | 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine |

| Acrylonitrile | N-Alkylation (cyanoethylation) | β-(10-Phenothiazyl)propionitrile dtic.mil |

Advanced Synthetic Techniques for Novel Analogues

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures that would be difficult to access through traditional methods. The Suzuki-Miyaura and Sonogashira reactions are particularly valuable for the derivatization of the this compound scaffold, typically by introducing substituents onto the aromatic rings.

To perform these reactions, a halogenated derivative of this compound (e.g., a bromo or iodo-substituted analogue) is required as the electrophilic partner.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. For instance, a bromo-substituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been successfully coupled with various aryl and heteroaryl boronic acids using a palladium catalyst system. nih.gov A similar strategy could be applied to a bromo-substituted this compound.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. gold-chemistry.orgsynarchive.com This method is highly effective for the introduction of alkynyl moieties, which can serve as versatile handles for further transformations. The reaction is typically carried out under mild conditions with an amine base. gold-chemistry.orgsynarchive.com

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Bromo-3-(trifluoromethyl)phenothiazine derivative + Arylboronic acid | Pd catalyst (e.g., XPhosPdG2) + Base (e.g., K2CO3) | Aryl-substituted 3-(trifluoromethyl)phenothiazine | nih.gov (by analogy) |

| Sonogashira | Iodo-3-(trifluoromethyl)phenothiazine derivative + Terminal alkyne | Pd catalyst (e.g., Pd(PPh3)2Cl2) + Cu(I) salt (e.g., CuI) + Base (e.g., Et3N) | Alkynyl-substituted 3-(trifluoromethyl)phenothiazine | gold-chemistry.orgsynarchive.com (general methodology) |

This table outlines the general components for Suzuki-Miyaura and Sonogashira cross-coupling reactions on a hypothetical halogenated this compound scaffold.

The development of complex and highly functionalized analogues of this compound can be achieved through sequential functionalization strategies. This approach involves a series of reactions performed in a specific order to build molecular complexity in a controlled manner.

A potential sequential approach could involve an initial C-H functionalization to introduce a handle on one of the aromatic rings, followed by derivatization at the N-10 position. For example, a direct arylation via C-H activation could be followed by N-alkylation or N-acylation as described in the sections above. Another strategy could involve a three-step approach where a Sonogashira coupling is followed by an iodocyclization and a subsequent palladium-catalyzed cross-coupling reaction to build a fused heterocyclic system onto the phenothiazine core. rsc.org

While specific literature detailing a comprehensive sequential functionalization strategy starting from this compound is limited, the various derivatization methods discussed in this article can be envisioned as individual steps in a larger, multi-step synthesis to create novel and complex analogues. The selective functionalization of C-F bonds in trifluoromethyl groups also represents an emerging area that could be applied in sequential syntheses. researchgate.net

Structure Activity Relationship Sar Studies of 3 Trifluoromethyl 10h Phenothiazine Derivatives

Influence of Trifluoromethyl Group Position and Nature on Biological Activity

The substituent at the C-2 position of the phenothiazine (B1677639) ring plays a crucial role in determining the biological activity of the compound. The trifluoromethyl (-CF3) group, in particular, has been shown to confer potent activity. The strong electron-withdrawing nature, lipophilicity, and metabolic stability of the -CF3 group are key factors that enhance the pharmacological effectiveness of these derivatives. researchgate.net

Studies comparing phenothiazine derivatives with different substituents at the C-2 position have demonstrated the superior potency of those bearing a trifluoromethyl group. For instance, in a study on the antitumor activity of phenothiazine-related compounds, the trifluoromethyl derivative of phenothiazine (TCID50 = 4.7 µg) exhibited significantly higher potency compared to the chlorine derivative (TCID50 = 62.5 µg). nih.gov This highlights the profound impact of the -CF3 group on the molecule's biological efficacy.

Furthermore, the introduction of a trifluoromethyl group can alter the molecule's interaction with its biological target. In a comparative analysis of phenothiazine derivatives binding to β-tubulin, the substitution of a chlorine atom with a trifluoromethyl group led to a notable increase in the change in polymerization temperature (ΔTpoly). acs.orgacs.org Molecular docking simulations revealed that the trifluoromethyl group penetrates deep into the protein cavity, enhancing the molecule's affinity and altering its binding position. acs.orgacs.org This suggests that the steric and electronic properties of the -CF3 group are critical for effective interaction with the target protein.

The properties of the trifluoromethyl group, such as its high lipophilicity and resistance to metabolic degradation, contribute to improved pharmacokinetic profiles and binding selectivity of drug candidates. mdpi.com Quantum chemical calculations have also been employed to understand the impact of the trifluoromethyl group on the electronic properties of phenothiazine derivatives, providing insights into their activity. nih.govnih.gov

A comparison of the antitumor activity of various 2-substituted phenothiazine derivatives further underscores the importance of the trifluoromethyl group. The following table summarizes the 50% tissue culture infectious dose (TCID50) values for different compounds, illustrating the enhanced activity associated with the -CF3 substituent.

| 2-Substituent | N-10 Side Chain | TCID50 (µg) |

| -CF3 | H | 4.7 |

| -Cl | H | 62.5 |

| -H | 3-(phthalimido)propyl | 11.5 |

| -CF3 | 3-(phthalimido)propyl | 11.5 |

| -Cl | 3-(phthalimido)propyl | 75.0 |

| -H | 4-(phthalimido)butyl | 7.8 |

| -CF3 | 4-(phthalimido)butyl | 50.0 |

| -Cl | 4-(phthalimido)butyl | 31.3 |

Role of N-10 Substituent Identity and Side Chain Length

The substituent at the N-10 position of the phenothiazine ring, including the nature of the amine moiety and the length of the connecting side chain, is a key determinant of biological activity. if-pan.krakow.pl

The nature of the terminal amine group in the N-10 side chain significantly influences the pharmacological properties of phenothiazine derivatives. Generally, the intensity of neuroleptic action can be ranked as follows: piperazine (B1678402) group > piperidine (B6355638) group > aliphatic chain. if-pan.krakow.pl This suggests that cyclic amine moieties, particularly piperazine, contribute to enhanced activity.

The presence of a piperazine ring in the side chain is associated with increased potency in many phenothiazine drugs. johnshopkins.edu This enhancement is attributed to favorable van der Waals interactions between the side chain and the C-2 substituent, which promotes a conformation that mimics dopamine (B1211576). johnshopkins.edu Furthermore, the introduction of a hydroxyethyl (B10761427) group to the piperazine ring can further augment activity. johnshopkins.edu

In contrast, derivatives with simple aliphatic amine side chains, such as a dimethylaminopropyl group, also exhibit biological activity, though often to a lesser extent than their cyclic counterparts. nist.gov Studies on phosphonoamidate prodrugs have shown that small and long-chain aliphatic amines can be effective moieties, expanding the scope of possible amine substituents. nih.gov

The following table provides examples of 3-(trifluoromethyl)-10H-phenothiazine derivatives with different amine moieties at the N-10 position.

| N-10 Substituent | Amine Moiety |

| 3-(4-Methyl-1-piperazinyl)propyl | Cyclic (Piperazine) |

| 3-(Dimethylamino)propyl | Aliphatic |

| 3-(4-(2-Hydroxyethyl)-1-piperazinyl)propyl | Cyclic (Piperazine) |

The length of the aliphatic side chain connecting the N-10 atom of the phenothiazine ring to the terminal amine group is critical for optimal biological activity. A three-carbon (propyl) chain is often found to be the optimal linker length for many potent phenothiazine derivatives. nih.govnih.gov

Studies have shown that the length of the aliphatic side chain at the N-10 position contributes significantly to the antitumor activity of these compounds. nih.gov For instance, in a series of 10-[n-(phthalimido)alkyl]-2-substituted-10H-phenothiazines, derivatives with a butylene group (-C4H8-) were generally found to be less effective than those with a propylene (B89431) group (-C3H6-). nih.gov

The following table illustrates the effect of side chain length on the antitumor activity (TCID50) of some phenothiazine derivatives.

| 2-Substituent | Side Chain Length (n) | TCID50 (µg) |

| H | 3 | 11.5 |

| H | 4 | 7.8 |

| CF3 | 3 | 11.5 |

| CF3 | 4 | 50.0 |

| Cl | 3 | 75.0 |

| Cl | 4 | 31.3 |

The data indicates that for the trifluoromethyl-substituted derivative, the propyl linker (n=3) confers significantly higher potency than the butyl linker (n=4). This underscores the importance of the three-carbon chain for optimal activity in this class of compounds. The synthesis of intermediates such as 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is a key step in preparing these derivatives with the desired propyl linker.

Conformational Dynamics and Their Correlation with Biological Interactions

The three-dimensional structure and conformational flexibility of phenothiazine derivatives are crucial for their interaction with biological targets. The non-planar, butterfly-like structure of the phenothiazine ring system allows for dynamic conformational changes that can influence receptor binding and biological activity.

The phenothiazine ring is not flat but exists in a folded conformation along the axis connecting the nitrogen (N-10) and sulfur (S-5) atoms. rsc.org This folding results in a dihedral angle between the two benzene (B151609) rings. rsc.org This unique structural feature is critical for the biological activity of these compounds, as it influences how the molecule fits into the binding pocket of its target receptor. The ability of the phenothiazine nucleus to adopt different folded conformations allows it to interact favorably with a variety of biological macromolecules.

The degree of folding can be influenced by the nature of the substituents at both the N-10 and C-2 positions. These substituents can introduce steric hindrance that affects the preferred conformation of the molecule. researchgate.netuky.edu The interplay between the electronic and geometric effects of these substituents can be leveraged to control the redox potentials and other properties of the phenothiazine system. researchgate.netuky.eduacs.org

Electronic and Steric Effects of Substituents on Molecular Interactions

The electronic and steric properties of substituents on the phenothiazine ring system have a profound impact on the molecule's interactions with its biological targets.

The introduction of an electron-withdrawing group like trifluoromethyl at the C-2 position significantly alters the electronic distribution within the phenothiazine ring. This electronic modification can enhance the binding affinity of the molecule for its receptor. researchgate.net The trifluoromethyl group's strong electron-withdrawing nature can also influence the molecule's redox properties, which may be relevant to its mechanism of action. researchgate.netuky.eduacs.org

Steric effects also play a crucial role. The size and shape of the substituents at both the C-2 and N-10 positions can dictate how the molecule fits into a binding site. rsc.org For example, bulky substituents can create steric hindrance that may either enhance or diminish activity depending on the specific target. researchgate.netuky.edu In some cases, steric strain can be intentionally introduced to modulate the molecule's properties. For instance, substituents placed ortho to the nitrogen atom can induce steric strain in the radical-cation state without significantly affecting the neutral molecule, thereby altering its ionization potential. researchgate.netuky.eduacs.org

A comparative analysis of chlorpromazine (B137089) and triflupromazine, which differ only in the C-2 substituent (-Cl vs. -CF3), revealed that the trifluoromethyl group penetrates deeper into the binding pocket of β-tubulin, effectively "dragging" the rest of the molecule with it. acs.org This demonstrates how a subtle change in a substituent can have a significant impact on the molecule's binding mode and affinity.

The interplay of these electronic and steric factors is a key consideration in the rational design of new phenothiazine derivatives with improved therapeutic properties.

Mechanistic Investigations and Biological Target Identification

Enzyme Inhibition Profiles

Phenothiazine (B1677639) derivatives, including the antipsychotic drug trifluoperazine (B1681574), a derivative of 3-(trifluoromethyl)-10H-phenothiazine, have been identified as inhibitors of bacterial Ribonuclease P (RNase P). nih.govnih.gov RNase P is an essential ribozyme responsible for the maturation of the 5' end of transfer RNA (tRNA) molecules. rcsb.org The inhibition of this enzyme represents a potential target for novel antibacterial agents. nih.govnih.gov

Studies have shown that these phenothiazine derivatives inhibit the activity of structurally different bacterial RNase P RNAs (RPRs), including those from Mycobacterium tuberculosis. nih.gov The mechanism of inhibition involves the binding of these compounds to functionally important regions of the RPR. nih.govnih.gov This interaction was also shown to affect the lead(II)-induced cleavage of bacterial RPR, further indicating a direct interaction with the RNA component of the enzyme. nih.gov While effective, antipsychotic phenothiazines like trifluoperazine exhibited higher inhibition constant (Ki) values compared to other derivatives like methylene (B1212753) blue. nih.govnih.gov

Table 1: Inhibition of Bacterial RNase P by Phenothiazine Derivatives

| Compound | Target Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| Trifluoperazine | Bacterial RNase P RNA (RPR) | μM range (higher than Methylene Blue) nih.govnih.gov |

The this compound scaffold is a component of molecules that modulate the activity of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). unibo.it These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) and are significant targets in the management of conditions like Alzheimer's disease. unibo.itnih.gov

Trifluoperazine has been studied for its effects on AChE, demonstrating concentration-dependent inhibition kinetics. nih.gov Further research into phenothiazine-tacrine heterodimers, where one derivative included a 2-(trifluoromethyl)-10H-phenothiazin-10-yl moiety, revealed a mixed-mode inhibition of human AChE (hAChE). unibo.it This indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex. unibo.it

Studies on a range of phenothiazine derivatives have shown that they generally act as mixed inhibitors for BChE, with competitive inhibition constants (Ki) in the low micromolar range. researchgate.net Quantitative structure-activity relationship (QSAR) analyses identified lipophilicity, molecular volume, and electronic energies as key determinants of their inhibitory activity against BChE. researchgate.net

Table 2: Cholinesterase Inhibition by this compound Derivatives

| Compound/Derivative | Target Enzyme | Inhibition Profile | Ki / IC50 |

|---|---|---|---|

| Trifluoperazine | Acetylcholinesterase (AChE) | Concentration-dependent inhibition nih.gov | Not specified |

| Phenothiazine-Tacrine Heterodimer (with trifluoromethyl-phenothiazine) | Human Acetylcholinesterase (hAChE) | Mixed-mode inhibition unibo.it | Not specified |

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a role in various cellular processes, including protein degradation and cell motility. nih.govkuleuven.be It has emerged as a therapeutic target for cancers and neurological disorders. nih.govkuleuven.be Research has explored phenothiazine derivatives as potential HDAC inhibitors.

In one study, hydroxamic acids containing various phenothiazine derivatives were synthesized and evaluated for HDAC inhibition. A specific compound from this series, which incorporated a modified phenothiazine scaffold, demonstrated potent, high-nanomolar to low-micromolar inhibitory activity against class II HDACs, which includes HDAC6. tmu.edu.tw This particular compound, designated 4f, exhibited an IC50 value of 4.6 nM against HDAC6, showing significant potency. tmu.edu.tw These findings suggest that the phenothiazine structure can be incorporated into pharmacophores designed to target HDAC enzymes effectively. tmu.edu.tw

Table 3: HDAC6 Inhibition by a Phenothiazine Derivative-Containing Compound

| Compound | Target Enzyme | IC50 |

|---|

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapy drugs. researchgate.netnih.gov Phenothiazine derivatives, including trifluoperazine, were among the first compounds identified as MDR modulators through their inhibition of P-gp. researchgate.net

The mechanism of action involves the inhibition of the transport activity of P-gp. researchgate.net By blocking the efflux pump, these compounds increase the intracellular accumulation of P-gp substrates, such as the fluorescent dye rhodamine 123, in MDR cells. researchgate.netnih.gov Interestingly, studies have revealed that while phenothiazines inhibit P-gp, they can have a stimulating effect on a different ABC transporter, the multidrug resistance-associated protein 1 (MRP1). researchgate.netnih.gov This differential activity highlights the need to screen new modulator compounds against various ABC transporters. researchgate.netnih.gov

Receptor Interaction Studies

The pharmacological effects of this compound derivatives are also mediated by their direct interaction with neurotransmitter receptors.

A primary mechanism of action for many antipsychotic phenothiazines is the blockade of dopamine (B1211576) receptors in the brain. nih.govnih.gov Derivatives of this compound act as antagonists at multiple dopamine receptor subtypes, including D1, D2, D3, and D4. drugbank.com The therapeutic effects of these drugs in conditions like schizophrenia are attributed to this dopamine receptor blockade. nih.gov

Structure-activity relationship studies have provided insight into the molecular interactions between these compounds and dopamine receptors. The presence and position of the substituent on the phenothiazine ring are crucial for activity. Specifically, a trifluoromethyl (-CF3) group at the 2-position (corresponding to the 3-position in the compound's systematic name) confers greater potency compared to a chlorine atom at the same position. nih.gov This enhanced activity is explained by favorable Van der Waals interactions between the trifluoromethyl group and the side chain of the molecule. These forces promote a specific molecular conformation that mimics dopamine, allowing for effective binding and antagonism at the receptor site. nih.gov The relative potencies of various phenothiazines as inhibitors of dopamine-sensitive adenylate cyclase, a functional measure of dopamine receptor blockade, correlate well with their clinical antipsychotic efficacy. nih.gov

Table 4: Summary of Dopamine Receptor Interactions

| Compound Class | Target Receptors | Type of Interaction | Key Structural Feature for Potency |

|---|

Cellular and Subcellular Mechanistic Effects

Beyond receptor binding, this compound and its analogs exert profound effects within the cell, influencing critical pathways that govern cell life and death, genomic stability, and membrane function.

A significant cellular effect of trifluoromethyl-phenothiazines is the induction of oxidative stress through the generation of reactive oxygen species (ROS). Phenothiazines can lead to oxidative stress by directly producing ROS or by inhibiting the cell's own antioxidant enzymes. This increase in ROS can result in damage to vital cellular components like DNA and mitochondria.

Studies involving trifluoperazine, a close analog, have demonstrated its ability to induce an accumulation of ROS. nih.govsemanticscholar.org This overproduction of ROS is linked to a decrease in the mitochondrial membrane potential, indicating mitochondrial dysfunction, a key event in cellular damage pathways. nih.govsemanticscholar.org The pro-oxidant activity of phenothiazine derivatives is believed to be mediated by the formation of cation radicals during their metabolism.

Trifluoromethyl-phenothiazine derivatives are potent modulators of apoptosis, or programmed cell death. Research on compounds like trifluoperazine and fluphenazine (B1673473) shows they can trigger apoptosis in cancer cells through the mitochondria-mediated intrinsic pathway. wikipedia.orgnih.govuno.edu

The process is initiated by mitochondrial damage and is characterized by several key events. These include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govuno.edu This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates executioner caspases, such as caspase-3, culminating in cell death. Other signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways, are also modulated by phenothiazines to induce apoptosis.

Phenothiazine compounds, including trifluoperazine, have been identified as inhibitors of Tousled-like kinases (TLKs). TLKs are crucial for chromatin assembly and the regulation of the DNA damage response (DDR) and double-strand break (DSB) repair. By inhibiting TLKs, these compounds can impair the cell's ability to mend DSBs and recover from DNA damage.

This inhibition of DNA repair pathways can lead to an accumulation of DNA breaks, which is particularly detrimental to rapidly dividing cells. The disruption of these critical signal transduction pathways involved in maintaining genomic stability represents a key mechanism of action for this class of compounds.

Phenothiazines exert significant antimicrobial effects, primarily by targeting the plasma membranes of prokaryotic cells. The amphiphilic nature of these molecules allows them to readily interact with and insert into the lipid bilayer of cellular membranes.

This interaction leads to profound alterations in membrane structure and function. It can increase membrane permeability, disrupt the integrity of the membrane, and interfere with the function of membrane-embedded proteins, such as efflux pumps which are responsible for antibiotic resistance. By destabilizing the cell membrane and compromising its barrier function, phenothiazines can lead to the leakage of intracellular contents and ultimately, microbial cell death.

Calmodulin Antagonism in Fungal Models

Calmodulin (CaM) is a highly conserved, small calcium-binding protein that is crucial for transducing intracellular calcium signals in eukaryotic cells. asm.orgnih.gov In fungi, the calcium-calmodulin signaling pathway is essential for regulating responses to environmental stress, morphogenesis, and virulence. asm.orgnih.gov Calmodulin's activation by calcium ions allows it to bind and modulate the activity of various effector proteins, including the protein phosphatase calcineurin, which plays a vital role in fungal survival and stress response. asm.orgplos.org Consequently, the inhibition of calmodulin represents a promising strategy for antifungal development. asm.org

Phenothiazines, including derivatives of this compound such as trifluoperazine (TFP), have been identified as potent calmodulin antagonists. nih.gov Research has demonstrated a strong correlation between the antifungal activity of the phenothiazine scaffold against fungi like Cryptococcus neoformans and its ability to antagonize calmodulin. nih.gov Studies indicate that phenothiazines bind to C. neoformans calmodulin in vitro and disrupt its function within the fungal cells. nih.gov This antagonism is a key mechanism behind the antifungal properties of this class of molecules. nih.gov

The development of TFP derivatives has been guided by this mechanism. Researchers have synthesized and tested various analogues to enhance anti-cryptococcal activity while minimizing off-target effects, such as binding to human dopamine and serotonin (B10506) receptors, which are responsible for the neuroleptic side effects of many phenothiazine drugs. nih.gov This work has led to the generation of improved trifluoperazine derivatives with increased antifungal potency and reduced affinity for these neuroreceptors, highlighting the potential of calmodulin-antagonizing phenothiazines as a scaffold for new antifungal agents. nih.gov

| Compound | Modification from Trifluoperazine (TFP) | Anti-cryptococcal Activity (MIC, μg/mL) | Calmodulin Inhibition (IC50, μM) |

|---|---|---|---|

| Trifluoperazine (TFP) | Reference Compound | 8 | 14 |

| Analog 1 | Altered side chain | 4 | 7 |

| Analog 2 | Modified piperazine (B1678402) ring | 2 | 5 |

| Analog 3 | Substitution on phenothiazine ring | >32 | >100 |

This table presents hypothetical data based on findings that modifications to the trifluoperazine structure can improve antifungal activity and calmodulin inhibition, as described in research literature. nih.gov

Application as Biochemical Probes and Research Tools

The inherent properties of the phenothiazine structure make it a versatile scaffold for the development of biochemical probes and research tools. nih.govresearchgate.net Its ability to interact with specific biological targets, coupled with its fluorescent properties, allows for the design of molecules that can be used to investigate cellular processes. researchgate.net Phenothiazine and its derivatives are characterized by a non-planar, "butterfly" structure and strong electron-donating capabilities, which are conducive to creating fluorescent probes, often with large Stokes shifts and near-infrared emission spectra. researchgate.net

Derivatives of this compound serve as valuable research tools precisely because of their targeted biological activity. As established calmodulin inhibitors, they are used to study the role of the calcium-calmodulin signaling pathway in various cellular and disease models. nih.gov By selectively inhibiting calmodulin, researchers can probe the downstream effects and elucidate the protein's function in processes like fungal pathogenesis. nih.gov

The effort to create derivatives with high specificity is crucial for their application as reliable research tools. For instance, the development of trifluoperazine analogues that retain potent anti-calmodulin activity but have diminished affinity for neuroreceptors is a prime example of optimizing a compound for research purposes. nih.gov Such molecules allow for the study of calmodulin-specific effects without the confounding variables of off-target interactions in the central nervous system. nih.gov Furthermore, the phenothiazine core has been used to develop fluorescent probes for detecting specific analytes like hydrazine (B178648) in environmental and biological samples, demonstrating the broad utility of this chemical scaffold in creating sensitive and selective research tools. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is widely used to forecast the binding mode and affinity of small molecule ligands, such as phenothiazine (B1677639) derivatives, to the binding site of a macromolecular target, typically a protein or enzyme. researchgate.netresearchgate.net The trifluoromethyl group in the phenothiazine structure can significantly influence these interactions by altering the electronic properties and lipophilicity of the molecule, which in turn affects its binding affinity and selectivity. mdpi.com

Molecular docking simulations have been effectively used to analyze the binding of trifluoromethyl-substituted phenothiazine derivatives to the active sites of various enzymes. researchgate.net These studies are crucial for understanding the inhibitory mechanisms of these compounds. For instance, docking studies on phenothiazine derivatives with targets like acetylcholinesterase (AChE) have revealed key amino acid interactions. nih.govbilkent.edu.tr The phenothiazine core often engages in hydrophobic interactions, while specific substitutions can form hydrogen bonds or other polar interactions that anchor the ligand within the active site. ekb.eg

In a study involving various phenothiazine derivatives, docking simulations were performed against several enzymes, including glycosylphosphatidylinositol phospholipase D, arylacetonitrilase, and aspulvinone dimethylallyl transferase. researchgate.net The results elucidated the binding modes and helped to confirm observations from quantum chemical models. researchgate.net Similarly, docking of phenothiazine hybrids into the active site of Bcr-Abl kinase, a key target in cancer therapy, showed that the phenothiazine moiety fits into a hydrophobic pocket, with the NH group of the ring forming a crucial hydrogen bond with the residue Met318. ekb.eg

Table 1: Example of Amino Acid Interactions in Enzyme Active Sites

| Target Enzyme | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Tyr337, Trp86 | Steric Stacking, Hydrophobic | bilkent.edu.tr |

| Bcr-Abl Kinase | Leu248, Ala269, Leu370, Ile315 | Hydrophobic Pocket | ekb.eg |

| Bcr-Abl Kinase | Met318 | Hydrogen Bond | ekb.eg |

This table is illustrative and based on findings for phenothiazine derivatives.

Beyond enzymes, molecular docking is also used to characterize the interaction of phenothiazine derivatives with the ligand-binding domains of various receptors. This is particularly relevant given the well-known antipsychotic and neuroleptic activities of many phenothiazine compounds, which are mediated through receptor interactions. researchgate.net For example, docking simulations of substituted phenothiazines into the dopamine (B1211576) D4 receptor have been performed to evaluate their potential as antipsychotic drugs. researchgate.net

These simulations help identify the key structural features of the phenothiazine molecule that are essential for high-affinity binding. The trifluoromethyl group, due to its size and electronic properties, plays a significant role in modulating the binding affinity and selectivity of these compounds for different receptor subtypes. mdpi.comnih.gov The insights gained from these docking studies are invaluable for designing novel ligands with improved receptor-binding profiles and therapeutic efficacy.

Pharmacophore Modeling and 3D-QSAR Studies

Pharmacophore modeling and 3D-QSAR are powerful computational strategies used to understand the relationship between the chemical structures of molecules and their biological activities. researchgate.net These methods are particularly useful for optimizing lead compounds and designing new molecules with enhanced potency.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling involves identifying a common set of steric and electronic features (the pharmacophore hypothesis) from a series of active compounds. This model can then be used as a 3D query to screen virtual libraries for new compounds with potential activity.

For phenothiazine derivatives, pharmacophore models have been developed to screen for various biological activities. For example, a known pharmacophore hypothesis was used to screen a library of phenothiazine derivatives for cytotoxic and cholinesterase modulatory activities. nih.gov The fitness scores from this screening helped to prioritize compounds for further experimental testing, demonstrating the utility of this approach in identifying promising new leads. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. nih.gov In a CoMFA study, aligned molecules are placed in a 3D grid, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated at each grid point using a probe atom. These calculated fields are then used as descriptors to build a QSAR model, typically using partial least squares (PLS) regression. researchgate.net

The resulting CoMFA models are visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For a molecule like 3-(trifluoromethyl)-10H-phenothiazine, CoMFA can indicate where steric bulk or changes in electrostatic potential would be favorable for enhancing its interaction with a specific biological target. jmaterenvironsci.com

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that provides a more comprehensive description of the molecular fields. mdpi.com In addition to steric and electrostatic fields, CoMSIA calculates similarity indices for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govmdpi.com It uses a Gaussian function to calculate the similarity indices, which avoids some of the artifacts associated with the Lennard-Jones and Coulombic potentials used in CoMFA and makes the results less dependent on molecular alignment. mdpi.com

Like CoMFA, the results of a CoMSIA study are represented by 3D contour maps that provide a visual guide for drug design. jmaterenvironsci.com These maps can pinpoint specific regions around the aligned molecules where, for instance, adding a hydrophobic group or a hydrogen bond donor would be beneficial for activity. For phenothiazine derivatives, CoMSIA models can offer detailed insights into the structure-activity relationships, guiding the synthesis of new analogues with improved therapeutic properties. researchgate.net

Table 2: Comparison of CoMFA and CoMSIA Techniques

| Feature | Comparative Molecular Field Analysis (CoMFA) | Comparative Molecular Similarity Indices Analysis (CoMSIA) |

|---|---|---|

| Fields Calculated | Steric, Electrostatic | Steric, Electrostatic, Hydrophobic, H-Bond Donor, H-Bond Acceptor |

| Potential Function | Lennard-Jones and Coulombic | Gaussian-type function |

| Alignment Sensitivity | More sensitive to alignment variations | Less sensitive to alignment variations |

| Output | 3D contour maps indicating favorable/unfavorable regions | 3D contour maps indicating favorable/unfavorable regions for 5 properties |

| Primary Application | 3D-Quantitative Structure-Activity Relationship (QSAR) studies | 3D-Quantitative Structure-Activity Relationship (QSAR) studies |

Quantum Chemical Calculations

Quantum chemical calculations have emerged as indispensable tools in modern chemistry, providing profound insights into the molecular world that are often inaccessible through experimental methods alone. These computational techniques, grounded in the principles of quantum mechanics, allow for the detailed investigation of molecular structures, properties, and reactivity. For a compound such as this compound, these methods are particularly valuable for elucidating the influence of the electron-withdrawing trifluoromethyl group on the electronic characteristics of the phenothiazine core.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including atoms, molecules, and condensed matter. nih.gov It has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining molecular stability and predicting chemical reactivity. nih.govresearchgate.net

For phenothiazine derivatives, DFT is employed to calculate a range of thermochemical parameters that describe the molecule's physicochemical characteristics and reactivity. nih.gov These parameters, often referred to as chemical reactivity descriptors, provide a quantitative measure of a molecule's tendency to participate in chemical reactions. Key descriptors include:

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of a bond. It is a crucial indicator of the strength of a chemical bond and the ease with which a molecule can generate free radicals.

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule in its gaseous state. A lower IP suggests that the molecule can be more easily oxidized.

Proton Dissociation Enthalpy (PDE): The enthalpy change upon the deprotonation of a molecule. It quantifies the acidity of a specific site within the molecule.

Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It measures the molecule's basicity.

Electron-Transfer Enthalpy (ETE): The enthalpy change when a molecule accepts an electron. This parameter is related to the molecule's ability to be reduced.

Studies on closely related 2-(trifluoromethyl)phenothiazine (B42385) derivatives have utilized DFT to calculate these parameters, shedding light on their antioxidant potential by describing the process of releasing a hydrogen atom or proton from specific sites, such as a hydroxyl group in a side chain. nih.govmdpi.com The trifluoromethyl group, being strongly electron-withdrawing, is expected to significantly influence these reactivity descriptors by modulating the electron density distribution across the phenothiazine ring system.

Below is a table illustrating the types of thermochemical parameters that can be calculated for a hypothetical substituted this compound derivative using DFT.

| Parameter | Description | Significance for Reactivity |

| Bond Dissociation Enthalpy (BDE) | Energy required to break a bond homolytically (e.g., N-H bond). | Indicates the propensity to act as a radical scavenger. |

| Ionization Potential (IP) | Energy required to remove one electron. | Relates to the ease of oxidation and formation of a radical cation. |

| Proton Dissociation Enthalpy (PDE) | Enthalpy change for proton removal. | Measures the acidity of a specific site (e.g., N-H proton). |

| Proton Affinity (PA) | Energy released upon protonation. | Indicates the basicity of electron-rich sites. |

| Electron-Transfer Enthalpy (ETE) | Enthalpy change upon gaining an electron. | Relates to the ease of reduction. |

This table is illustrative of the parameters calculated via DFT to assess the reactivity of phenothiazine derivatives.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of electronic excited states. rsc.org It has become a widely used method for calculating properties related to a molecule's interaction with light, such as electronic absorption and emission spectra. rsc.org By providing insights into the energies and characteristics of excited states, TD-DFT helps in understanding the photophysical behavior of molecules like this compound.

The applications of TD-DFT in this context include:

Calculation of Excitation Energies: TD-DFT can predict the energies of vertical electronic transitions from the ground state to various excited states. These energies correspond to the wavelengths of maximum absorption (λmax) in an electronic absorption spectrum.

Determination of Oscillator Strengths: This property is related to the intensity of an electronic transition. TD-DFT calculations can predict which transitions are "allowed" (high intensity) and which are "forbidden" (low intensity), thus helping to interpret experimental spectra.

Analysis of Molecular Orbitals: TD-DFT provides information about the molecular orbitals involved in each electronic transition (e.g., HOMO → LUMO). This analysis is crucial for characterizing the nature of the excited state, such as identifying it as a π-π* or n-π* transition, or a charge-transfer state. For donor-acceptor molecules, this can elucidate intramolecular charge transfer (ICT) processes. researchgate.net

In studies of phenothiazine derivatives, TD-DFT has been used to rationalize their optical properties. emerald.com For instance, calculations can explain shifts in absorption or emission wavelengths resulting from substitutions on the phenothiazine core. nih.gov The introduction of a trifluoromethyl group at the 3-position is expected to lower the energy of the molecular orbitals, particularly the LUMO, which would likely lead to a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to the unsubstituted phenothiazine.

The following table demonstrates the kind of data obtained from TD-DFT calculations for a molecule like this compound.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 2.95 | 420 | 0.15 | HOMO → LUMO (95%) |

| S₀ → S₂ | 3.54 | 350 | 0.02 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 4.13 | 300 | 0.45 | HOMO → LUMO+1 (75%) |

This table presents hypothetical TD-DFT results to illustrate the prediction of excited state properties.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to define atoms and the chemical bonds between them. nih.govwiley-vch.de QTAIM is based on the topology of the electron density (ρ), a quantum mechanical observable. nih.gov This approach allows for a detailed and quantitative description of chemical bonding, including the characterization of both strong covalent bonds and weaker non-covalent interactions.

The core of QTAIM analysis lies in identifying critical points in the electron density, where the gradient of the density is zero. wiley-vch.de The most important of these for chemical bonding is the Bond Critical Point (BCP), which is located along the path of maximum electron density between two bonded atoms, known as the bond path. researchgate.net The properties of the electron density at the BCP provide quantitative insights into the nature of the bond:

Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the bond order; a higher value indicates a stronger bond.

Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of electron density, characteristic of shared interactions (covalent bonds). A positive value (∇²ρ(r) > 0) indicates a depletion of electron density, typical of closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions).

In the context of this compound, QTAIM can be used to:

Quantify the effect of the -CF₃ group on the C-C and C-S bonds within the phenothiazine rings.

Analyze the nature of the N-H bond.

Identify and characterize any weak intramolecular interactions, such as hydrogen bonds, that might influence the molecule's conformation. nih.gov

A study on 2-(trifluoromethyl)phenothiazine derivatives has demonstrated the application of QTAIM in conjunction with DFT to provide a more complete theoretical analysis of the molecule's structure and potential interactions. nih.gov

A representative QTAIM data table for key bonds in this compound might look as follows:

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |

| C-S | 0.150 | -0.250 | Polar Covalent |

| C-N | 0.230 | -0.600 | Polar Covalent |

| N-H | 0.280 | -1.100 | Polar Covalent |

| C-CF₃ | 0.200 | -0.550 | Covalent |

This table contains hypothetical QTAIM data to illustrate the analysis of chemical bonds.

In Silico Screening and Target Identification Platforms

In silico screening refers to the use of computational methods to search large databases of chemical compounds or biological targets to identify potential drug leads or to predict the biological activity of a specific molecule. For a compound like this compound, these platforms can be used to hypothesize its potential molecular targets within the human body, thereby guiding further experimental investigation. nih.gov This approach, often termed "inverse virtual screening" or "target fishing," is a key strategy in drug repurposing and discovery. mdpi.com

The general workflow for in silico target identification involves several steps:

Input Molecule Representation: The two-dimensional or three-dimensional structure of this compound is used as the input query.

Screening against Databases: The query structure is compared against vast libraries of known bioactive compounds with annotated targets. The comparison can be based on various principles, including:

2D Similarity: Comparing fingerprints or structural keys to find molecules with similar chemical features.

3D Shape Similarity: Aligning the 3D conformation of the query molecule with database compounds.

Pharmacophore Matching: Identifying common spatial arrangements of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) known to be essential for binding to a particular target.

Target Prediction: Based on the similarity scores or matches, the platforms generate a ranked list of potential protein targets for the query molecule.

Molecular Docking: To further refine and validate the predictions, molecular docking studies can be performed. This involves computationally placing the this compound molecule into the three-dimensional structure of a predicted protein target's binding site to calculate the binding affinity and analyze the potential interactions. nih.govirjmets.com

For phenothiazine derivatives, in silico target screening has successfully identified cholinesterases as common potential targets. nih.gov Subsequent molecular docking studies have shown that these compounds can interact with key amino acid residues in the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Other identified target pathways for phenothiazines include MAP kinase and Wnt signaling, which are known to be involved in various cellular processes. nih.gov

Various web-based platforms and software are available for target identification, each utilizing different algorithms and databases.

| Platform/Tool | Principle of Operation | Common Application |

| SwissTargetPrediction | Combines 2D and 3D similarity measures to predict targets based on the principle that similar molecules bind to similar targets. | Broad-spectrum target prediction for small molecules. |

| PASS (Prediction of Activity Spectra for Substances) | Predicts a wide range of biological activities based on the structure of the compound. | Identifying potential pharmacological effects and mechanisms of action. researchgate.net |

| BindingDB | A public database of measured binding affinities, focusing on drug-target interactions. | Searching for known targets of compounds similar to the query molecule. researchgate.net |

| Molecular Docking (e.g., AutoDock, Glide) | Simulates the binding of a small molecule (ligand) to a macromolecular target (receptor). | Validating predicted targets and elucidating binding modes and affinities. irjmets.com |

This table summarizes common platforms and methods used for in silico target identification.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-(trifluoromethyl)-10H-phenothiazine and its derivatives. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides precise information about the electronic environment of each atom.

¹H NMR: The proton NMR spectrum of the phenothiazine (B1677639) core is characterized by signals in the aromatic region. In derivatives where the phenothiazine nitrogen is substituted, the protons on the trifluoromethyl-substituted ring typically exhibit complex splitting patterns due to spin-spin coupling. For instance, in N-substituted analogs, the proton signals of the trifluoromethyl-phenothiazine moiety appear between approximately 6.3 and 7.5 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework. The carbon atom of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms, with a coupling constant (J) around 32 Hz. rsc.org The carbons directly bonded to the fluorine atoms show large coupling constants. The presence of the electron-withdrawing -CF3 group deshields adjacent carbons, shifting their signals downfield.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative, showing a characteristic singlet for the -CF3 group. In various N-substituted 2-(trifluoromethyl)-10H-phenothiazine derivatives, this signal typically appears around -62.7 ppm. rsc.org This sharp, single peak confirms the presence and chemical environment of the trifluoromethyl substituent.

Table 1: Representative NMR Data for the 2-(Trifluoromethyl)-10H-phenothiazine Moiety in a Derivative rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| ¹H | ~6.3 - 7.5 | Signals in the aromatic region corresponding to the phenothiazine core. |

| ¹³C | ~129.5 | Quartet (q) with J ≈ 32.1 Hz for the carbon atom of the CF₃ group. |

| ¹⁹F | ~ -62.7 | Singlet (s) corresponding to the three equivalent fluorine atoms. |

Mass Spectrometry (LC-MS, ESI+, MALDI-TOF, HRMS, QTOF)

Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of this compound.

Electron Ionization (EI) MS: The EI mass spectrum of the parent compound shows a prominent molecular ion (M⁺) peak at m/z 267, corresponding to its molecular weight. nist.gov This confirms the chemical formula C₁₃H₈F₃NS. nist.govnist.gov The fragmentation pattern provides structural information, with key fragments arising from the loss of fluorine or parts of the heterocyclic ring.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with high-resolution analyzers (TOF, QTOF, Orbitrap) are used for derivatives to determine the exact mass with high precision. For example, the protonated molecule [M+H]⁺ of N-substituted derivatives can be measured with an accuracy of a few parts per million (ppm), allowing for unambiguous confirmation of the elemental formula. rsc.org This is essential for distinguishing between compounds with similar nominal masses.

Table 2: Mass Spectrometry Data for this compound nist.govnist.gov

| Technique | Parameter | Value |

|---|---|---|

| EI-MS | Molecular Ion (M⁺) | m/z 267 |

| HRMS | Chemical Formula | C₁₃H₈F₃NS |

| HRMS | Calculated Exact Mass | 267.0329 |

Infrared (IR) and UV-Visible Spectroscopy

Vibrational and electronic spectroscopy provide further details on the bonding and chromophoric nature of the molecule.

Infrared (IR) Spectroscopy: The gas-phase FT-IR spectrum of this compound displays characteristic absorption bands. nist.gov A prominent feature is the N-H stretching vibration of the secondary amine in the phenothiazine ring, typically observed around 3400 cm⁻¹. Strong absorptions corresponding to C-F stretching modes of the trifluoromethyl group are found in the 1350-1100 cm⁻¹ region. Other bands relate to C-H stretching in the aromatic rings (~3100-3000 cm⁻¹), C=C aromatic stretching (~1600-1450 cm⁻¹), and C-N and C-S stretching vibrations. semanticscholar.orgresearchgate.net

UV-Visible Spectroscopy: The UV-Vis spectrum reveals the electronic transitions within the molecule. Phenothiazine and its derivatives are known chromophores. The spectrum typically shows absorption bands corresponding to π-π* transitions within the aromatic system. nih.gov The introduction of the -CF3 group can cause a slight shift in the absorption maxima (λ_max) compared to the unsubstituted phenothiazine core due to its electronic influence. semanticscholar.org

Table 3: Key Spectroscopic Features for this compound nist.govsemanticscholar.orgnih.gov

| Spectroscopy | Region / Wavelength | Assignment |

|---|---|---|

| IR | ~3400 cm⁻¹ | N-H Stretch |

| IR | 1350 - 1100 cm⁻¹ | C-F Stretches |

| IR | 1600 - 1450 cm⁻¹ | Aromatic C=C Stretches |

| UV-Vis | ~250 - 320 nm | π-π* Transitions |

X-ray Crystallography for Solid-State Structure Elucidation

While the specific single-crystal X-ray structure of this compound is not widely reported, analysis of the parent phenothiazine and its derivatives provides significant insight into its expected solid-state conformation. nanomegas.com The phenothiazine ring system is not planar but adopts a folded "butterfly" conformation along the N-S axis. researchgate.net The introduction of the trifluoromethyl group at the 3-position is expected to influence intermolecular interactions, such as π-π stacking and potential hydrogen bonding involving the fluorine atoms, which can significantly affect the crystal packing and, consequently, its solid-state properties. nih.gov Electron diffraction tomography has also been employed to determine the crystal structure of phenothiazine nanocrystals. nanomegas.com

Fluorometric and Photophysical Characterization

The phenothiazine core is an excellent electron donor, and its derivatives are of great interest for their fluorescent and photophysical properties, particularly for applications in Organic Light-Emitting Diodes (OLEDs).

The parent phenothiazine molecule exhibits very weak fluorescence, with a photoluminescence quantum yield (PLQY) of less than 1% in nonpolar solvents. nih.gov However, the introduction of substituents can dramatically alter its emissive properties. Attaching strong electron-withdrawing groups to the phenothiazine scaffold can significantly enhance the PLQY. nih.gov For example, a 3-nitrophenothiazine derivative was reported to achieve a remarkable PLQY of 100% in a nonpolar solvent. nih.gov The trifluoromethyl group, being electron-withdrawing, is expected to improve the fluorescence efficiency of the phenothiazine core compared to the unsubstituted molecule by modifying the nature of the electronic transitions. researchgate.net Solid-state films of some phenothiazine derivatives have shown impressive PLQY values, reaching up to 40%. rsc.org

Phenothiazine derivatives have emerged as exceptional materials for exhibiting Thermally Activated Delayed Fluorescence (TADF). nih.govrsc.org The TADF mechanism allows for the harvesting of non-emissive triplet excitons, enabling internal quantum efficiencies in OLEDs to approach 100%. nih.gov This is typically achieved in donor-acceptor (D-A) type molecules where the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states is minimized.

The this compound unit can act as a potent electron donor in such D-A architectures. The electron-withdrawing -CF3 group can help to modulate the energy levels of the donor moiety, thereby fine-tuning the charge-transfer character of the excited state and the S₁-T₁ energy gap. bohrium.com Numerous studies have demonstrated that combining a phenothiazine donor with a suitable acceptor, such as a triazine or dibenzo[a,j]phenazine, results in highly efficient TADF emitters. nih.govacs.org Time-resolved photoluminescence studies on these materials show two decay components: a short-lived prompt fluorescence and a long-lived delayed fluorescence, which is characteristic of the TADF process. nih.gov

Chromatographic Purity Assessment and Isolation Techniques (TLC, Column Chromatography, HPLC)

Chromatographic techniques are indispensable in the synthesis and analysis of this compound and its derivatives. These methods are routinely employed to monitor reaction progress, isolate synthesized compounds, and assess their purity. The primary techniques utilized in research settings include Thin-Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC).

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography serves as a rapid, qualitative method for monitoring the progress of chemical reactions involving this compound. Researchers utilize TLC to determine the consumption of starting materials and the formation of products. In synthetic procedures where this compound is a reactant, TLC analysis of the reaction mixture can confirm that the starting phenothiazine has been converted to the desired product. nih.gov For instance, in the synthesis of N-alkylated derivatives, the disappearance of the spot corresponding to this compound on the TLC plate indicates a successful reaction. researchgate.net While specific Rf values for the parent compound are not extensively detailed in isolation, the technique's application is crucial. The choice of the mobile phase is critical for achieving good separation of the less polar starting material from the more polar product(s).

Interactive Table 1: Representative TLC Application in Synthesis

| Parameter | Description |

| Stationary Phase | Silica (B1680970) gel F254 pre-coated plates |

| Application | Monitoring the conversion of this compound to its N-alkylated derivatives. nih.govresearchgate.net |

| Visualization | UV light (254 nm) and/or chemical staining agents. |

| Observation | The reaction is considered complete upon the disappearance of the TLC spot corresponding to the starting phenothiazine. nih.gov |

Column Chromatography

For the purification and isolation of compounds derived from this compound, column chromatography, particularly flash chromatography, is the standard method. acs.org This technique is essential for separating the target compound from unreacted starting materials, reagents, and reaction byproducts. The choice of eluent (solvent system) is determined by preliminary TLC analysis to ensure optimal separation. In the synthesis of a Boc-protected aminopropyl derivative of this compound, flash chromatography was employed for purification. acs.org The process involved using a solvent gradient to effectively elute the desired product from the silica gel column.

Interactive Table 2: Example of Flash Column Chromatography for a Derivative

| Parameter | Value / Description | Reference |

| Compound Purified | tert-Butyl (3-(3-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)carbamate | acs.org |

| Stationary Phase | Silica Gel | beilstein-journals.org |

| Eluent System | Gradient from 5% Ethyl Acetate / 95% Hexanes to 20% Ethyl Acetate / 80% Hexanes | acs.org |

| Outcome | Isolation of the pure product as a pale yellow oil with a 90% yield. | acs.org |

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate technique used for the final purity assessment of phenothiazine derivatives. While specific HPLC methods for this compound are not commonly published, the analysis of its complex derivatives, such as Fluphenazine (B1673473), demonstrates the utility of this method for ensuring the quality of compounds within this chemical class. Certificates of Analysis for Fluphenazine show that HPLC is used to determine purity with high precision, often exceeding 99%. lgcstandards.comlgcstandards.com These analyses typically involve a specific column, mobile phase, and detection wavelength (e.g., 260 nm) to quantify the main compound and any impurities present. lgcstandards.comlgcstandards.com Such methods are fundamental for characterizing pharmaceutical standards and research chemicals.

Interactive Table 3: HPLC Purity Data for a Closely Related Derivative (Fluphenazine)

| Parameter | Value / Description | Reference |

| Analyte | Fluphenazine (4-[3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol) | lgcstandards.comlgcstandards.com |

| Technique | High-Performance Liquid Chromatography (HPLC) | lgcstandards.comlgcstandards.com |

| Purity Result 1 | 99.19% | lgcstandards.com |

| Purity Result 2 | 99.43% | lgcstandards.com |

| Detection Wavelength | 260 nm | lgcstandards.comlgcstandards.com |

| Significance | Demonstrates the capability of HPLC to accurately determine the purity of complex phenothiazine derivatives. |

Future Directions and Emerging Research Avenues for 3 Trifluoromethyl 10h Phenothiazine

Development of Next-Generation Analogues with Tuned Specificity

The development of novel analogues of 3-(trifluoromethyl)-10H-phenothiazine is a highly active area of research, aimed at enhancing therapeutic efficacy and minimizing off-target effects. The versatility of the phenothiazine (B1677639) core allows for chemical modifications at several positions, primarily at the N10 position of the heterocyclic ring. rsc.org

Researchers are focusing on synthesizing derivatives with modified side chains to modulate physicochemical properties and biological activity. For instance, the introduction of hydroxyl groups into the side chain of 2-(trifluoromethyl)phenothiazine (B42385) derivatives has been studied to understand their impact on pro-oxidative and pro-apoptotic activity against cancer cells. mdpi.com Theoretical studies on these hydroxylated analogues help in identifying the more active sites within the molecule, such as which hydroxyl group is more likely to be involved in radical formation. mdpi.com

Another strategy involves creating hybrid molecules by combining the trifluoromethyl-phenothiazine scaffold with other pharmacologically active moieties. For example, hybrids incorporating nih.govnih.govdigitellinc.com-triazoles have been designed and synthesized, showing promise as potential antitubercular agents. magtechjournal.com Similarly, the phenothiazine system has been identified as a favorable "cap group" for potent and selective histone deacetylase 6 (HDAC6) inhibitors, leading to the synthesis of derivatives containing a benzhydroxamic acid moiety as a zinc-binding group. nih.gov These efforts highlight a rational design approach to create analogues with fine-tuned specificity for particular biological targets.

Table 1: Examples of Next-Generation this compound Analogues and their Rationale

| Analogue Type | Modification Strategy | Rationale for Development | Potential Application | Reference |

| Hydroxylated Side-Chain Derivatives | Introduction of one or two hydroxyl groups in the N10-alkyl side chain. | To study and modulate pro-oxidative and pro-apoptotic properties. | Anticancer agents | mdpi.com |

| Triazole Hybrids | Molecular hybridization with 1,2,3-triazole moieties. | To combine pharmacophores and develop novel antimicrobial agents. | Antitubercular agents | magtechjournal.com |

| HDAC6 Inhibitors | Incorporation of a benzhydroxamic acid group to act as a zinc-binding moiety. | To create potent and selective inhibitors of histone deacetylase 6. | Anticancer, Neurodegenerative diseases | nih.gov |

| Piperazine (B1678402) Conjugates | Condensation with various substituted piperazines. | To explore structure-activity relationships for anticancer and cholinesterase modulatory effects. | Anticancer agents | nih.gov |

Exploration of Novel Biological Targets and Mechanisms